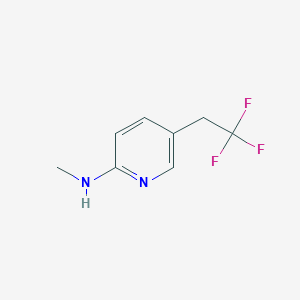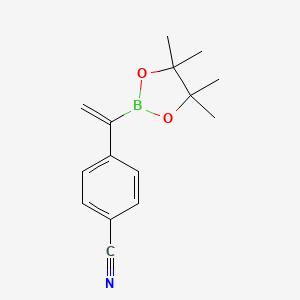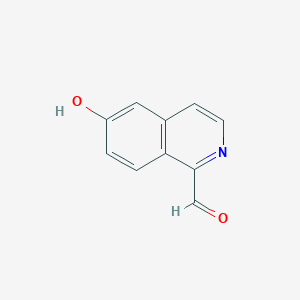
6-Hydroxyisoquinoline-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.2 g/mol It is an isoquinoline derivative, characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 1st position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquinoline-1-carbaldehyde typically involves the functionalization of isoquinoline derivatives. One common method is the Bischler-Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide . The resulting 1-substituted 3,4-dihydroisoquinoline can then be dehydrogenated using palladium.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 6-Hydroxyisoquinoline-1-carboxylic acid.
Reduction: 6-Hydroxyisoquinoline-1-methanol.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6-Hydroxyisoquinoline-1-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxyisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups enable it to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with significant biological activities, including antimicrobial and anticancer effects.
Isoquinoline: The parent compound of 6-Hydroxyisoquinoline-1-carbaldehyde, used as a precursor in various chemical syntheses.
Uniqueness: this compound is unique due to the presence of both hydroxyl and aldehyde functional groups on the isoquinoline ring, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for versatile chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-hydroxyisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-10-9-2-1-8(13)5-7(9)3-4-11-10/h1-6,13H |
InChI Key |
YDJPYZKOYJPVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=O)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




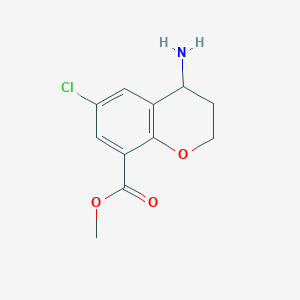
![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)

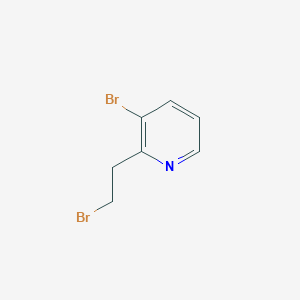
![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)
